4-(4-(benzyloxy)phenoxy)-N-methylpicolinamide
Overview
Description
4-(4-(Benzyloxy)phenoxy)-N-methylpicolinamide is an organic compound that belongs to the class of picolinamides This compound is characterized by the presence of a benzyloxy group attached to a phenoxy ring, which is further connected to a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(benzyloxy)phenoxy)-N-methylpicolinamide typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)phenol, which is then reacted with 4-chloropyridine to form 4-(4-(benzyloxy)phenoxy)pyridine. This intermediate is subsequently converted to this compound through a reaction with methylamine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)phenoxy)-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-(Benzyloxy)phenoxy)-N-methylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(benzyloxy)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenol
- 4-(Phenylmethoxy)phenol
- 4-(Benzyloxy)benzylideneamino)phenol
Uniqueness
4-(4-(Benzyloxy)phenoxy)-N-methylpicolinamide is unique due to its picolinamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specific interactions with biological targets .
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-methyl-4-(4-phenylmethoxyphenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-21-20(23)19-13-18(11-12-22-19)25-17-9-7-16(8-10-17)24-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,21,23) |
InChI Key |
NBIAICOIXJDKPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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